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Introduction
Fumaryl chloride, systematically named (E)-but-2-enedioyl dichloride, is a reactive organic

compound and a derivative of fumaric acid. As an acyl chloride, it serves as a valuable building

block and intermediate in the synthesis of various pharmaceuticals, dyestuffs, and polymers.[1]

[2] Its high reactivity, particularly towards nucleophiles, is central to its utility in chemical

synthesis.[3][4] A thorough understanding of its thermodynamic properties is crucial for process

design, reaction optimization, safety assessment, and computational modeling of its behavior.

This technical guide provides a summary of the available thermodynamic and physical data for

fumaryl chloride. It details the experimental and computational methodologies that can be

employed to determine its core thermodynamic properties and illustrates key reaction and

experimental workflows.

Core Thermodynamic and Physical Properties
While extensive experimental data on the core thermodynamic functions of fumaryl chloride,

such as standard enthalpy of formation, are not readily available in the surveyed literature,

several key physical properties and the enthalpy of vaporization have been documented. This

scarcity of data highlights the need for dedicated experimental determination or high-level

computational studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b107422?utm_src=pdf-interest
https://www.benchchem.com/product/b107422?utm_src=pdf-body
https://www.researchgate.net/post/synthesis_of_fumaryl_chloride
https://nj.gov/health/eoh/rtkweb/documents/fs/0951.pdf
https://www.chemguide.co.uk/mechanisms/addelim/whatis.html
https://fiveable.me/organic-chem/unit-21/nucleophilic-acyl-substitution-reactions/study-guide/HTG3eUCHndB3gnDW
https://www.benchchem.com/product/b107422?utm_src=pdf-body
https://www.benchchem.com/product/b107422?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Summary of Physical and Thermodynamic Data for Fumaryl Chloride

Property Value Units Conditions Reference(s)

Molecular

Formula
C₄H₂Cl₂O₂ - - [5][6][7]

Molecular Weight 152.96 g/mol - [8][9]

Boiling Point 161 - 164 °C
Atmospheric

Pressure
[8][10]

432.2 - 435.7 K
Atmospheric

Pressure
[5]

Melting Point -2 °C -

Density 1.415 g/mL 25 °C [8][10]

Refractive Index 1.499 n20/D 20 °C [8][10]

Enthalpy of

Vaporization

(ΔvapH)

45.6 kJ/mol 303 K (30 °C) [5]

Standard

Enthalpy of

Formation (ΔfH°)

Data not

available
kJ/mol 298.15 K -

Standard Gibbs

Free Energy of

Formation (ΔfG°)

Data not

available
kJ/mol 298.15 K -

Standard Molar

Entropy (S°)

Data not

available
J/(mol·K) 298.15 K -

Heat Capacity

(Cp)

Data not

available
J/(mol·K) 298.15 K -
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Given the incomplete experimental dataset, this section details the established protocols for

determining the fundamental thermodynamic properties of a reactive compound like fumaryl
chloride.

Experimental Protocols
1. Enthalpy of Formation (ΔfH°) via Solution Calorimetry

The standard enthalpy of formation of fumaryl chloride can be determined indirectly by

measuring the enthalpy of a reaction for which the enthalpies of formation of all other

participants are known, and then applying Hess's Law. The hydrolysis of fumaryl chloride is a

suitable reaction.

Reaction: ClOC(CH)₂COCl(l) + 2H₂O(l) → HOOC(CH)₂COOH(s) + 2HCl(aq)

Protocol:

Calorimeter Calibration: The heat capacity of an isoperibol or isothermal solution calorimeter

is first determined by performing a reaction with a known enthalpy change or by using an

electrical heater.

Sample Preparation: A precise mass of high-purity fumaryl chloride is sealed in a fragile

glass ampoule. A large, known excess of water or a dilute basic solution is placed inside the

calorimeter vessel.

Reaction Initiation: Once thermal equilibrium is established, the ampoule is broken, initiating

the rapid and complete hydrolysis of the fumaryl chloride.

Data Acquisition: The temperature change (ΔT) of the solution is meticulously recorded over

time until thermal equilibrium is re-established.

Enthalpy Calculation: The heat of reaction (q_rxn) is calculated from the temperature

change, the mass of the solution, the specific heat capacity of the solution, and the heat

capacity of the calorimeter. The molar enthalpy of hydrolysis (ΔH_hydrolysis) is then

determined.
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Hess's Law Application: The standard enthalpy of formation of fumaryl chloride is

calculated using the equation:

ΔfH°(Fumaryl Chloride) = [ΔfH°(Fumaric Acid) + 2 * ΔfH°(HCl(aq))] - [ΔH_hydrolysis + 2 *

ΔfH°(H₂O)]

2. Entropy (S°) and Heat Capacity (Cp) via Vibrational Spectroscopy

Standard entropy and heat capacity are functions of a molecule's translational, rotational, and

vibrational energy levels. Vibrational frequencies, which are essential for these calculations,

can be determined experimentally using infrared (IR) and Raman spectroscopy.

Protocol:

Sample Preparation: For IR spectroscopy, fumaryl chloride can be studied in the gas

phase, in an inert solvent, or isolated in a cryogenic inert gas matrix (e.g., argon) to obtain

high-resolution spectra of individual conformers.[9] For Raman spectroscopy, a liquid sample

is typically used.

Spectral Acquisition: Fourier Transform Infrared (FTIR) and FT-Raman spectra are recorded.

A study has successfully analyzed the FTIR spectra of fumaryl chloride isolated in an argon

matrix.[9]

Vibrational Assignment: The observed absorption bands (IR) and scattered peaks (Raman)

are assigned to specific molecular vibrations (e.g., C=O stretch, C-Cl stretch, C=C stretch).

This assignment is often aided by computational chemistry calculations.[9]

Statistical Mechanics Calculation: The determined fundamental vibrational frequencies,

along with the molecule's rotational constants (from microwave spectroscopy or

computation), are used as inputs for statistical mechanical formulae to calculate the

vibrational, rotational, and translational contributions to entropy and heat capacity.[11][12]

Computational Protocols
Ab initio and Density Functional Theory (DFT) methods are powerful tools for calculating

thermodynamic properties from first principles, providing valuable estimates where

experimental data is lacking.[13]
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Protocol:

Structure Optimization: An initial 3D structure of the fumaryl chloride molecule is created. A

quantum mechanical method (e.g., DFT with B3LYP functional) and a basis set (e.g., 6-

311+G(d,p)) are chosen to perform a geometry optimization, finding the lowest energy

conformation of the molecule.

Frequency Calculation: A vibrational frequency calculation is performed at the same level of

theory on the optimized geometry. This step serves two purposes:

It confirms the structure is a true energy minimum (no imaginary frequencies).

It yields the harmonic vibrational frequencies required for thermodynamic calculations.

Thermochemical Analysis: The output from the frequency calculation (including electronic

energy, zero-point vibrational energy, rotational constants, and vibrational frequencies) is

used by the software's statistical mechanics module to compute the standard enthalpy,

entropy, and Gibbs free energy at a specified temperature (e.g., 298.15 K).[11]

Reaction Pathways and Experimental Workflows
Nucleophilic Acyl Substitution
The characteristic reaction of acyl chlorides is nucleophilic acyl substitution. This proceeds via

a two-step addition-elimination mechanism, where a nucleophile first adds to the electrophilic

carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the

chloride leaving group.[3][4][14]

Caption: Nucleophilic Acyl Substitution of Fumaryl Chloride.

Experimental and Computational Workflows
The logical flows for determining thermodynamic properties experimentally and computationally

are outlined below.
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Figure 2. Workflow for Calorimetric Determination of Enthalpy
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Caption: Workflow for Calorimetric Determination of Enthalpy.
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Figure 3. Workflow for Computational Determination of Properties
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

